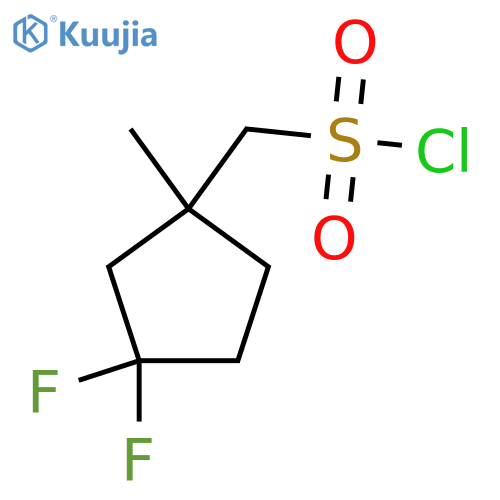

Cas no 2503208-89-5 ((3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride)

(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2503208-89-5

- (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride

- EN300-27127283

-

- MDL: MFCD32859599

- インチ: 1S/C7H11ClF2O2S/c1-6(5-13(8,11)12)2-3-7(9,10)4-6/h2-5H2,1H3

- InChIKey: WVERRAYQCQVZKQ-UHFFFAOYSA-N

- ほほえんだ: ClS(CC1(C)CCC(C1)(F)F)(=O)=O

計算された属性

- せいみつぶんしりょう: 232.0136348g/mol

- どういたいしつりょう: 232.0136348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 42.5Ų

(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27127283-0.1g |

(3,3-difluoro-1-methylcyclopentyl)methanesulfonyl chloride |

2503208-89-5 | 95.0% | 0.1g |

$446.0 | 2025-03-20 | |

| Enamine | EN300-27127283-5.0g |

(3,3-difluoro-1-methylcyclopentyl)methanesulfonyl chloride |

2503208-89-5 | 95.0% | 5.0g |

$3728.0 | 2025-03-20 | |

| Enamine | EN300-27127283-0.05g |

(3,3-difluoro-1-methylcyclopentyl)methanesulfonyl chloride |

2503208-89-5 | 95.0% | 0.05g |

$298.0 | 2025-03-20 | |

| Enamine | EN300-27127283-5g |

(3,3-difluoro-1-methylcyclopentyl)methanesulfonyl chloride |

2503208-89-5 | 95% | 5g |

$4226.0 | 2023-09-11 | |

| Enamine | EN300-27127283-1g |

(3,3-difluoro-1-methylcyclopentyl)methanesulfonyl chloride |

2503208-89-5 | 95% | 1g |

$1458.0 | 2023-09-11 | |

| Aaron | AR028HQW-1g |

(3,3-difluoro-1-methylcyclopentyl)methanesulfonylchloride |

2503208-89-5 | 95% | 1g |

$1794.00 | 2025-02-16 | |

| Aaron | AR028HQW-10g |

(3,3-difluoro-1-methylcyclopentyl)methanesulfonylchloride |

2503208-89-5 | 95% | 10g |

$8641.00 | 2023-12-15 | |

| Aaron | AR028HQW-250mg |

(3,3-difluoro-1-methylcyclopentyl)methanesulfonylchloride |

2503208-89-5 | 95% | 250mg |

$901.00 | 2025-02-16 | |

| 1PlusChem | 1P028HIK-10g |

(3,3-difluoro-1-methylcyclopentyl)methanesulfonylchloride |

2503208-89-5 | 95% | 10g |

$7807.00 | 2024-05-21 | |

| Aaron | AR028HQW-50mg |

(3,3-difluoro-1-methylcyclopentyl)methanesulfonylchloride |

2503208-89-5 | 95% | 50mg |

$435.00 | 2025-02-16 |

(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride 関連文献

-

J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chlorideに関する追加情報

Introduction to (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride (CAS No. 2503208-89-5)

(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride (CAS No. 2503208-89-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopentyl ring substituted with two fluorine atoms and a methyl group, as well as a sulfonyl chloride functional group. These structural elements contribute to its potential utility in various chemical and biological applications.

The sulfonyl chloride functional group is particularly noteworthy due to its high reactivity and versatility in forming sulfonamide bonds. This property makes (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride an attractive reagent for the synthesis of sulfonamide derivatives, which are widely used in pharmaceuticals and agrochemicals. The presence of the difluoromethylcyclopentyl moiety further enhances the compound's stability and bioavailability, making it a valuable intermediate in drug discovery and development.

Recent studies have highlighted the potential of (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride in the development of novel therapeutic agents. For instance, a 2022 study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of sulfonamide derivatives derived from this compound. The researchers found that these derivatives exhibited potent inhibitory activity against specific enzymes involved in various disease pathways, including cancer and neurodegenerative disorders.

In another study, published in the European Journal of Medicinal Chemistry in 2021, scientists explored the use of (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride as a key intermediate in the synthesis of novel antiviral agents. The resulting compounds showed promising antiviral activity against several strains of influenza virus, suggesting potential applications in antiviral therapy.

The unique combination of fluorine atoms and the cyclopentyl ring in (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride also contributes to its favorable pharmacokinetic properties. Fluorine substitution is known to enhance metabolic stability and improve drug-like properties such as solubility and permeability. These attributes are crucial for optimizing the therapeutic index of drug candidates.

In addition to its pharmaceutical applications, (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride has been investigated for its use in materials science. A 2020 study published in Advanced Materials reported the synthesis of novel fluorinated polymers using this compound as a monomer. The resulting polymers exhibited excellent thermal stability and mechanical strength, making them suitable for high-performance applications in electronics and aerospace industries.

The synthesis of (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride typically involves multi-step reactions that include fluorination, methylation, and sulfonylation processes. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible. For example, a 2021 study published in Chemical Communications described a novel catalytic system that achieved high yields and excellent selectivity in the synthesis of this compound.

In conclusion, (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride (CAS No. 2503208-89-5) is a versatile and promising compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and favorable properties make it an important reagent for the development of novel therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern scientific endeavors.

2503208-89-5 ((3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride) 関連製品

- 477334-38-6(1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone)

- 2228979-85-7(4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine)

- 1804155-67-6(3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid)

- 1353101-75-3(2-(5-Bromo-2-hydroxymethylphenyl)ethanol)

- 588-56-7(N,n-dimethylethanamine)

- 2228594-85-0(tert-butyl N-4-fluoro-3-(morpholin-3-yl)phenylcarbamate)

- 2228884-83-9(tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate)

- 1251304-56-9({4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine)

- 52920-04-4(1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one)

- 2227911-10-4(rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)